Cas no 107174-54-9 (4-(prop-2-yn-1-yl)aminobenzoic acid)

4-(prop-2-yn-1-yl)aminobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(prop-2-ynylamino)benzoic Acid
- AKOS011513210
- Benzoic acid, 4-(2-propynylamino)-
- ACMC-20mavv
- CTK0D6580
- 4-prop-2-ynylamino-benzoic acid
- 4-Prop-2-inylamino-benzoesaeure
- AKOS011513210; Benzoic acid, 4-(2-propynylamino)-; ACMC-20mavv; CTK0D6580; 4-prop-2-ynylamino-benzoic acid; 4-Prop-2-inylamino-benzoesaeure;
- 4-(prop-2-yn-1-yl)aminobenzoic acid
- SCHEMBL432166
- 4-[(prop-2-yn-1-yl)amino]benzoic acid
- EN300-1449406
- 107174-54-9
- DTXSID40444969
-
- インチ: InChI=1S/C10H9NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)
- InChIKey: DNZMVBPBFGNSLG-UHFFFAOYSA-N
- SMILES: C#CCNC1=CC=C(C=C1)C(=O)O
計算された属性
- 精确分子量: 175.063328530g/mol
- 同位素质量: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 49.3Ų
4-(prop-2-yn-1-yl)aminobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449406-2500mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 2500mg |
$810.0 | 2023-09-29 | ||
Enamine | EN300-1449406-5000mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 5000mg |
$1199.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580447-1g |
4-(Prop-2-yn-1-ylamino)benzoic acid |
107174-54-9 | 98% | 1g |
¥11442.00 | 2024-08-09 | |
Enamine | EN300-1449406-1000mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 1000mg |
$414.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580447-50mg |
4-(Prop-2-yn-1-ylamino)benzoic acid |
107174-54-9 | 98% | 50mg |
¥10294.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580447-250mg |
4-(Prop-2-yn-1-ylamino)benzoic acid |
107174-54-9 | 98% | 250mg |
¥9015.00 | 2024-08-09 | |
Enamine | EN300-1449406-0.1g |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 0.1g |
$653.0 | 2023-06-06 | ||
Enamine | EN300-1449406-250mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 250mg |
$381.0 | 2023-09-29 | ||
Enamine | EN300-1449406-500mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 500mg |
$397.0 | 2023-09-29 | ||
Enamine | EN300-1449406-10000mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 10000mg |
$1778.0 | 2023-09-29 |
4-(prop-2-yn-1-yl)aminobenzoic acid 関連文献
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
4-(prop-2-yn-1-yl)aminobenzoic acidに関する追加情報
4-(Prop-2-yn-1-yl)aminobenzoic Acid: A Versatile Compound in Modern Chemical and Pharmaceutical Research
4-(Prop-2-yn-1-yl)aminobenzoic acid (CAS No. 107174-54-9) is a unique and versatile compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This article delves into the chemical properties, synthesis methods, and recent research advancements of this compound, highlighting its importance in modern scientific research.
Chemical Structure and Properties
4-(Prop-2-yn-1-yl)aminobenzoic acid is a derivative of benzoic acid with a propargyl group attached to the amino functionality. Its molecular formula is C9H9N2O2, and it has a molecular weight of 183.18 g/mol. The presence of the propargyl group imparts unique reactivity and functional versatility to the molecule, making it an attractive building block for various chemical transformations.
The compound exhibits excellent solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Its physical properties, including melting point and boiling point, are well-documented in the literature, contributing to its suitability for a wide range of applications.
Synthesis Methods
The synthesis of 4-(prop-2-yn-1-yl)aminobenzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-amino benzoic acid with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield.
Another approach involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in click chemistry. In this method, 4-amino benzoic acid is first converted to its azide derivative, which then reacts with propargyl alcohol to form the final product. This method is particularly useful for preparing derivatives with additional functional groups.
Applications in Medicinal Chemistry
4-(Prop-2-yn-1-yl)aminobenzoic acid has shown promise in medicinal chemistry due to its ability to serve as a scaffold for the development of bioactive molecules. Recent studies have explored its potential as a precursor for the synthesis of anti-inflammatory agents, antimicrobial compounds, and anticancer drugs.
In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 4-(prop-2-yn-1-yl)aminobenzoic acid and evaluated their anti-inflammatory properties. The results demonstrated that certain derivatives exhibited potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory therapy.
Bioconjugation and Materials Science
The presence of the propargyl group in 4-(prop-2-yn-1-yl)aminobenzoic acid makes it an ideal candidate for bioconjugation reactions. The CuAAC reaction mentioned earlier is particularly useful for attaching this compound to biomolecules such as proteins, peptides, and nucleic acids. This property has been exploited in the development of targeted drug delivery systems and diagnostic tools.
In materials science, 4-(prop-2-yn-1-yl)aminobenzoic acid has been used as a building block for the synthesis of functional polymers and supramolecular assemblies. These materials have applications in areas such as drug delivery, tissue engineering, and sensor development.
Recent Research Advancements
The versatility of 4-(prop-2-yn-1-yl)aminobenzoic acid has led to numerous recent research advancements across various scientific disciplines. For instance, a study published in Advanced Materials reported the use of this compound as a key component in the fabrication of stimuli-responsive hydrogels. These hydrogels exhibit reversible swelling behavior in response to changes in pH or temperature, making them suitable for controlled drug release applications.
In another study published in Organic Letters, researchers developed a novel synthetic route for preparing chiral derivatives of 4-(prop-2-yn-1-yl)aminobenzoic acid. The chiral compounds exhibited enhanced biological activity compared to their achiral counterparts, highlighting the importance of stereochemistry in drug design.
Safety Considerations and Future Outlook
Safety is a critical consideration when handling any chemical compound. While 4-(prop-2-yn-1-yl)aminobenzoic acid is generally considered safe when used under appropriate conditions, it is important to follow standard laboratory safety protocols to minimize risks. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling.
The future outlook for research involving 4-(prop-2-yinl)aminobenzoic acid is promising. Ongoing studies are exploring new synthetic methods to improve yield and purity while reducing environmental impact. Additionally, efforts are being made to discover novel applications for this compound in areas such as renewable energy materials and advanced therapeutic agents.
107174-54-9 (4-(prop-2-yn-1-yl)aminobenzoic acid) Related Products
- 7409-09-8(4-(Ethylamino)benzoic Acid)
- 73686-77-8(4-(Propylamino)benzoic acid)
- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)
- 2877681-82-6(N-cyclopentyl-2-3-(morpholine-4-carbonyl)pyrrolidin-1-ylacetamide)
- 1261441-16-0(Methyl 5-fluoro-2-(2-(trifluoromethyl)phenyl)nicotinate)
- 1214341-30-6(2',5-Difluorobiphenyl-2-ol)
- 1804387-59-4(Ethyl 4-bromo-2-cyano-3-fluorobenzoate)
- 2034424-67-2(1-(3-chlorophenyl)-3-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea)
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)
- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)




